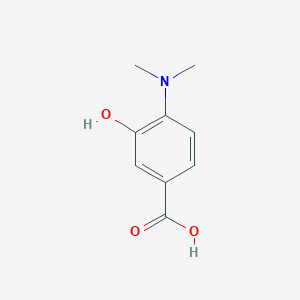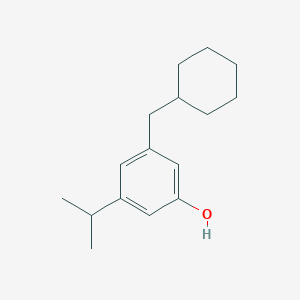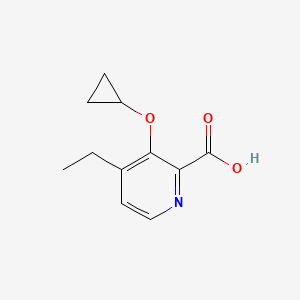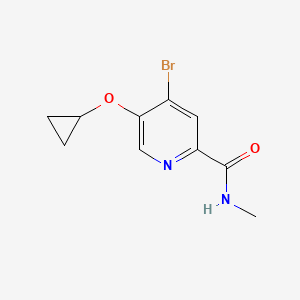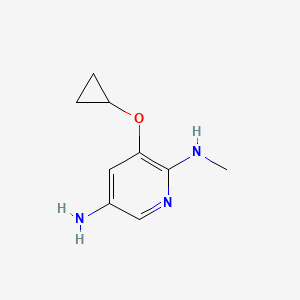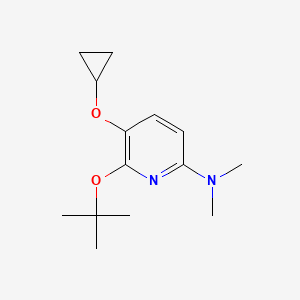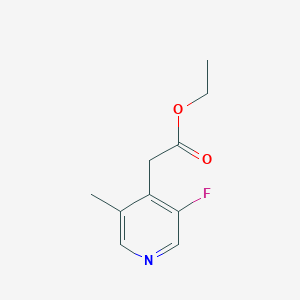
Ethyl 3-fluoro-5-methylpyridine-4-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-fluoro-5-methylpyridine-4-acetate is a fluorinated organic compound belonging to the pyridine family It is characterized by the presence of a fluorine atom at the 3-position, a methyl group at the 5-position, and an ethyl acetate group at the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-5-methylpyridine-4-acetate typically involves the fluorination of a pyridine derivative followed by esterification. One common method starts with the commercially available 3,5-dichloro-2,4,6-trifluoropyridine. This compound is treated with sodium methoxide to yield the desired fluorinated pyridine intermediate. Subsequent esterification with ethyl acetate under acidic conditions completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The choice of solvents and reagents is also critical to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
Ethyl 3-fluoro-5-methylpyridine-4-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted pyridines.
科学的研究の応用
Ethyl 3-fluoro-5-methylpyridine-4-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties
作用機序
The mechanism of action of ethyl 3-fluoro-5-methylpyridine-4-acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development .
類似化合物との比較
Similar Compounds
- Ethyl 3-chloro-5-methylpyridine-4-acetate
- Ethyl 3-bromo-5-methylpyridine-4-acetate
- Ethyl 3-iodo-5-methylpyridine-4-acetate
Uniqueness
Ethyl 3-fluoro-5-methylpyridine-4-acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can enhance the compound’s reactivity and stability, making it particularly useful in various chemical and biological applications .
特性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
ethyl 2-(3-fluoro-5-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)4-8-7(2)5-12-6-9(8)11/h5-6H,3-4H2,1-2H3 |
InChIキー |
AOJIGNSMBYPSMM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C=NC=C1C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


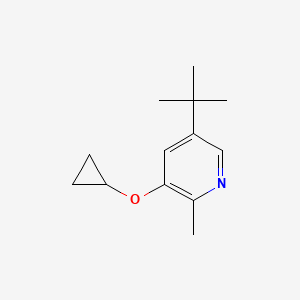

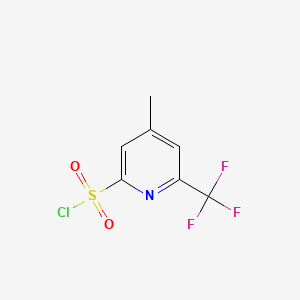
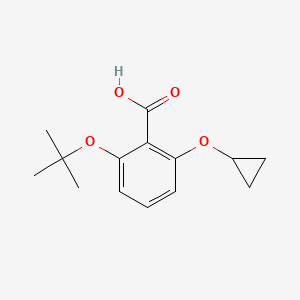
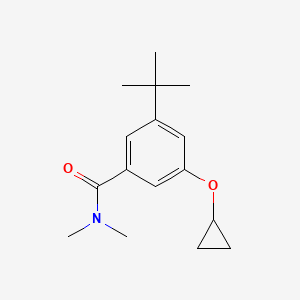
![[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14837568.png)
